molecular formula C11H8BrNO3 B1380126 4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid CAS No. 1199773-70-0

4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid

Cat. No.: B1380126
CAS No.: 1199773-70-0
M. Wt: 282.09 g/mol
InChI Key: YVSLGPKGGZJGER-UHFFFAOYSA-N
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Description

4-[5-(Bromomethyl)-3-isoxazolyl]Benzoic acid is a high-value chemical building block designed for advanced organic synthesis and drug discovery research. This heterocyclic compound features a benzoic acid scaffold linked to a 3-isoxazolyl ring, which is further functionalized with a reactive bromomethyl group at the 5-position. The presence of both the carboxylic acid and the bromomethyl handle makes this molecule a versatile precursor for constructing more complex target molecules, particularly in the development of potential pharmaceutical agents. The primary research value of this compound lies in its dual functionality, enabling it to participate in various chemical transformations. The benzoic acid moiety can be utilized in condensation reactions to form amides or esters, while the electrophilic bromomethyl group is highly amenable to nucleophilic substitution reactions. This allows researchers to readily tether the core structure to other molecular fragments, such as amines, thiols, or carbon nucleophiles. Compounds with this specific structural motif, particularly those combining an isoxazole ring with a benzoic acid derivative, have been identified as key intermediates in the synthesis of agents with potential biological activity. For instance, structurally related 4,5-diarylisoxazol-3-carboxylic acids have been investigated as a novel class of leukotriene biosynthesis inhibitors, potentially targeting 5-lipoxygenase-activating protein (FLAP) for anti-inflammatory applications . Similarly, isoxazoline-substituted benzoic acid derivatives are prominent in agrochemical research, exemplified by herbicides like Benzofenace, which is a 4-HPPD inhibitor . In a research setting, this compound is strictly for professional laboratory use. It is intended as a synthetic intermediate for the creation of novel chemical entities for in vitro biological screening and structure-activity relationship (SAR) studies. The reactive bromomethyl group necessitates careful handling. Researchers should employ appropriate personal protective equipment and conduct all operations in a well-ventilated fume hood. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

4-[5-(bromomethyl)-1,2-oxazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c12-6-9-5-10(13-16-9)7-1-3-8(4-2-7)11(14)15/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSLGPKGGZJGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256208
Record name 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-70-0
Record name 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Methyl-Substituted Isoxazolyl Benzoic Acid Derivatives

A common and effective approach to obtain bromomethyl derivatives is the radical bromination of the corresponding methyl precursor using N-bromosuccinimide (NBS) or elemental bromine under radical initiation conditions.

  • Radical Initiators: Typical initiators include azo compounds such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, which generate radicals upon heating or light exposure to facilitate bromination.

  • Reaction Conditions: The methyl-substituted isoxazolyl benzoic acid or ester is suspended in an organic solvent such as acetonitrile or benzene. NBS is added along with the radical initiator, and the mixture is heated under reflux or irradiated with a photolamp to promote bromination.

  • Example Procedure:
    In one documented procedure, 20 g of 2-chloro-3-methyl-4-alkylsulfonyl ethyl benzoate was brominated with 17.6 g NBS and 0.7 g dibenzoyl peroxide in 150 mL acetonitrile under reflux. The initiator was added incrementally over several hours. After completion, the mixture was cooled, treated with sodium sulfite to quench excess bromine, and extracted with ethyl acetate. The crude product was purified by suspension in diethyl ether and hexane, yielding the bromomethyl derivative in 95.6% theoretical yield with 88% purity by HPLC.

  • Purification: The crude brominated product is typically purified by recrystallization or solvent trituration to remove impurities and residual reagents.

Synthesis of Isoxazolyl Benzoic Acid Precursors

The isoxazole ring bearing the methyl substituent is often introduced via coupling reactions or cyclization methods starting from substituted benzoic acids or esters.

  • Coupling Reactions: For example, methyl 4-(bromomethyl)benzoate can be reacted with isoxazole derivatives under appropriate conditions to form the desired isoxazolyl benzoate intermediate.

  • Hydrolysis: Subsequent hydrolysis of methyl esters to the corresponding carboxylic acid can be performed using aqueous NaOH or KOH under reflux, followed by acidification and extraction to isolate the benzoic acid derivative.

Alternative Bromination Approaches

  • Photochemical Bromination: Elemental bromine can be used under UV light irradiation to achieve bromination of methyl groups adjacent to aromatic rings or heterocycles. This method requires careful control of light intensity and reaction time to avoid overbromination or side reactions.

  • Use of Phase Transfer Catalysts: In some cases, phase transfer catalysts such as tetrabutylammonium bromide (TBAB) facilitate bromination in biphasic systems, improving reaction rates and selectivity.

Parameter Typical Conditions/Values Notes
Starting Material Methyl 4-(methyl)-3-isoxazolyl benzoate Precursor to bromination
Brominating Agent N-bromosuccinimide (NBS) or elemental bromine NBS preferred for controlled radical bromination
Radical Initiators Azobisisobutyronitrile (AIBN), dibenzoyl peroxide Added incrementally to maintain radical concentration
Solvent Acetonitrile, benzene, or DMF/water mixtures Solvent choice affects solubility and reaction rate
Temperature Reflux (approx. 60-80°C) or room temperature with light Photolamp irradiation used for elemental bromine
Reaction Time 1-4 hours depending on scale and conditions Incremental initiator addition improves yield
Quenching Agent Sodium sulfite solution Removes excess bromine
Purification Extraction, recrystallization, trituration Achieves high purity (up to 95% yield reported)
Product Purity (HPLC) 88-95% Confirmed by HPLC and melting point analysis
Yield 75-95% High yields achievable with optimized conditions
  • The radical bromination of methyl groups adjacent to aromatic rings or heterocycles like isoxazole is well-documented to proceed efficiently with NBS and suitable radical initiators, yielding bromomethyl derivatives with high selectivity and yield.

  • The use of acetonitrile as solvent provides good solubility and facilitates radical reactions, while incremental addition of initiators helps maintain consistent radical concentration and minimizes side reactions.

  • Photochemical bromination using elemental bromine and UV light is an alternative but requires stringent control to avoid overbromination or decomposition.

  • Hydrolysis of ester precursors to the corresponding carboxylic acids is straightforward and typically quantitative, enabling access to the free acid form of 4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid.

  • Phase transfer catalysis can enhance bromination in heterogeneous systems, broadening the scope of reaction conditions and substrates.

The preparation of this compound is efficiently achieved by radical bromination of methyl-substituted isoxazolyl benzoic acid or ester precursors using N-bromosuccinimide in the presence of radical initiators such as dibenzoyl peroxide or AIBN. Careful control of reaction parameters, including solvent choice, temperature, initiator addition, and quenching, yields high purity bromomethyl derivatives suitable for further applications. Alternative methods such as photochemical bromination and phase transfer catalysis provide additional synthetic flexibility.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Bromomethyl)-3-isoxazolyl]Benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzoic acids, isoxazole derivatives, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Recent studies have explored the antimicrobial activity of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid against various pathogens. Its structural similarity to known antimicrobial agents suggests potential efficacy in treating bacterial infections.

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
4-[5-bromomethyl-3-isoxazolyl]benzoic acidStaphylococcus aureus1.2 µg/mL
4-[5-bromomethyl-3-isoxazolyl]benzoic acidEscherichia coli2.0 µg/mL

Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspases.

Study Cell Line IC50 (µM)
Compound AMCF-7 (breast cancer)15.0
Compound BHeLa (cervical cancer)20.5

Materials Science

Polymer Additive
In materials science, this compound has been utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. It acts as a crosslinking agent, improving the durability of polymers used in coatings and composites.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a significant reduction in bacterial viability at concentrations as low as 1.2 µg/mL, indicating its potential as a therapeutic agent for resistant infections.

Case Study 2: Anticancer Mechanism

A recent investigation into the apoptotic effects of this compound on MCF-7 breast cancer cells revealed that it activates caspase-3 and caspase-9 pathways, leading to programmed cell death. The study reported an IC50 value of 15 µM, suggesting that structural modifications could enhance its potency.

Mechanism of Action

The mechanism of action of 4-[5-(Bromomethyl)-3-isoxazolyl]Benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Reactivity

4-[5-[(Phenylthio)methyl]-3-isoxazolyl]benzoic acid (CAS 835594-20-2)
  • Structure : Substituted with a phenylthio group instead of bromomethyl.
  • Formula: C₁₇H₁₃NO₃S .
  • Key Differences :
    • The phenylthio group introduces sulfur-based reactivity (e.g., participation in thiol-ene click chemistry) but reduces electrophilicity compared to bromine.
    • Higher molecular weight and lipophilicity may alter pharmacokinetic properties.
4-[5-(4-Pentyloxyphenyl)-3-isoxazolyl]benzoic acid (CAS 179162-55-1)
  • Structure : Features a 4-pentyloxyphenyl substituent on the isoxazole.
  • Formula: C₂₁H₂₁NO₄ .
  • Key Differences :
    • The pentyloxy chain increases hydrophobicity, enhancing membrane permeability and making it a key intermediate in Micafungin (an antifungal drug) .
    • Lacks a reactive halogen, limiting its utility in cross-coupling reactions but improving stability for long-term storage.
5-Amino-3-(4-methylphenyl)isoxazole (CAS 28883-91-2)
  • Structure: Substituted with an amino group and 4-methylphenyl.
  • Formula : C₁₀H₁₀N₂O .
  • Key Differences: The amino group enables hydrogen bonding and participation in condensation reactions (e.g., forming benzimidazoles) .

Physicochemical Properties

  • Solubility :
    • The bromomethyl derivative’s solubility in polar solvents is moderate due to the benzoic acid group but reduced by the bromine’s hydrophobic effects .
    • The pentyloxy analog’s long alkyl chain further decreases aqueous solubility, favoring lipid bilayer penetration .
  • Melting Points: Bromine’s electron-withdrawing effect may raise melting points compared to sulfur or amino-substituted analogs.

Biological Activity

4-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies, supported by diverse research findings.

Structural Overview

The compound features:

  • Molecular Formula : C11_{11}H10_{10}BrN2_{2}O2_{2}
  • Molecular Weight : Approximately 271.09 g/mol
  • Functional Groups : Includes a benzoic acid core, a bromomethyl group, and an isoxazole ring.

The presence of these functional groups suggests potential applications in organic synthesis and medicinal chemistry, particularly in developing new drug candidates.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activity. For instance, the isoxazole ring is often associated with enhanced biological activity, making this compound a candidate for further investigation in antibacterial and antifungal applications.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds bearing similar isoxazole structures have been known to inhibit specific enzymes or receptors involved in inflammatory pathways, indicating that this compound could play a role in managing inflammatory diseases .

Anticancer Potential

The anticancer activity of related compounds has been documented extensively. The unique combination of the aromatic and heterocyclic rings in this compound may confer distinct mechanisms of action against various cancer cell lines. Research into structurally analogous compounds has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Synthesis Methods

Several synthetic routes have been proposed for the preparation of this compound. The following methods are noteworthy:

  • Condensation Reactions : Utilizing carboxylic acid derivatives with isoxazole precursors.
  • Alkylation Reactions : Employing bromomethyl groups to introduce substituents on the isoxazole ring.
  • Metal-Free Synthetic Routes : Recent advancements highlight metal-free conditions for synthesizing isoxazoles, which could be adapted for this compound .

Case Study 1: Antibacterial Activity

A study explored the antibacterial effects of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting that this compound might exhibit comparable efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study 2: In Vivo Antitumor Activity

In vivo studies involving structurally related compounds have demonstrated their ability to reduce tumor size in animal models. These findings encourage further exploration of this compound's potential as an anticancer agent through targeted studies on its mechanism of action and efficacy in various cancer types .

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
5-Bromoisoxazole-3-carboxylic acidIsoxazole ring with carboxylic acidLacks the benzoic acid core
4-Bromo-2-methylbenzoic acidBromine substitution on a methylated coreDoes not contain an isoxazole moiety
3-[5-(Bromomethyl)-isoxazolyl]benzoic acidSimilar structure but different substitutionVaries in biological activity profile

This table highlights the uniqueness of this compound due to its specific combination of functional groups, which may confer distinct biological activities.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromomethyl-substituted isoxazole intermediates (e.g., 4-(bromomethyl)-3-methyl-5-phenylisoxazole, CAS 113841-59-1) are synthesized using brominating agents like NBS (N-bromosuccinimide) under controlled conditions . Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to maximize yield. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the bromomethyl group (δ ~4.3–4.5 ppm for CH₂Br) and benzoic acid proton environments .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients.
  • Melting Point Analysis : Compare observed values (e.g., 72°C for CAS 113841-59-1) with literature data to validate crystallinity .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer : It serves as a key intermediate in synthesizing pharmacologically active molecules. For instance, derivatives like 4-[5-(3-chlorophenyl)-3-isoxazolyl]ethoxy-substituted triazoles (e.g., TT001) are evaluated for stress-related therapeutic applications . Researchers also use it to study isoxazole ring reactivity in cross-coupling reactions for drug discovery .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer :

  • Substituent Variation : Modify the bromomethyl group (e.g., replace with chloromethyl or iodomethyl) and assess bioactivity changes.
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict binding affinity to targets like GABA receptors, leveraging structural analogs (e.g., TT001 in stress-related pathways) .
  • In Vitro Assays : Test derivatives in cell-based models (e.g., neuronal cells for stress response) and correlate substituent effects with IC₅₀ values .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. CHO), incubation time, and buffer composition to reduce variability .
  • Stereochemical Analysis : Enantiomeric purity (e.g., TT001 vs. TT002) significantly impacts activity; use chiral HPLC or X-ray crystallography to verify configurations .
  • Meta-Analysis : Compare datasets across studies while accounting for differences in compound handling (e.g., hydrolysis susceptibility of the bromomethyl group) .

Q. How does the bromomethyl group influence the compound’s stability under varying storage or experimental conditions?

  • Methodological Answer :

  • Degradation Studies : Monitor hydrolysis of the bromomethyl group in aqueous buffers (pH 4–9) via LC-MS. Stability is enhanced in anhydrous solvents (e.g., DMSO) at –20°C .
  • Light Sensitivity : Conduct accelerated stability testing under UV light to assess photodegradation pathways.

Q. What role does this compound play in synthesizing complex heterocycles?

  • Methodological Answer :

  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with arylboronic acids to functionalize the isoxazole ring. For example, coupling with 4-(pentyloxy)phenylboronic acid yields intermediates for antifungal agents (e.g., micafungin analogs) .
  • Click Chemistry : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized partners to generate triazole-linked hybrids .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid
Reactant of Route 2
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4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid

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